molecular formula C12H9N3OS B2517889 N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 1267552-43-1

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2517889
CAS No.: 1267552-43-1
M. Wt: 243.28
InChI Key: SZQJDUXGPTUPEZ-UHFFFAOYSA-N
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Description

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9N3OS and its molecular weight is 243.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity of Pyridine Derivatives

A study explored the synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including various structurally modified analogs. These compounds were evaluated for their inhibitory effects on CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo against L1210 leukemia. The research found that certain derivatives were potent inhibitors of ribonucleotide reductase activity and significantly prolonged the survival time of L1210 leukemia-bearing mice when administered at specific dosages (Liu et al., 1996).

New Synthetic Approaches to Thienopyridine Derivatives

Another study presented new synthetic approaches for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. This research led to the synthesis of various thienopyrimidine and thienopyridine derivatives, showcasing the adaptability of thiophene carboxamides in heterocyclic chemistry (El-Meligie et al., 2020).

Antimicrobial Activity of Pyridine Carboxamides

In the realm of antimicrobial research, a series of chiral linear and macrocyclic bridged pyridines derived from pyridine-2,6-dicarbonyl dichloride were synthesized and evaluated for their antimicrobial properties. The study highlighted the potential of pyridine carboxamides as effective antimicrobial agents, expanding the utility of these compounds in medicinal chemistry (Al-Salahi et al., 2010).

Dearomatising Rearrangements of Lithiated Thiophenecarboxamides

A noteworthy study focused on the dearomatising rearrangements of lithiated thiophene carboxamides, leading to the formation of various cyclic compounds such as pyrrolinones and azepinones. This research underscores the chemical versatility and potential applications of thiophene carboxamides in synthetic organic chemistry (Clayden et al., 2004).

Mechanism of Action

Properties

IUPAC Name

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQJDUXGPTUPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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